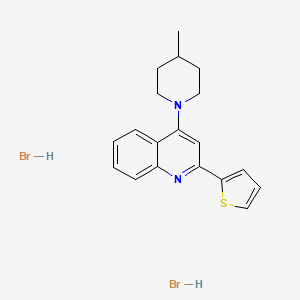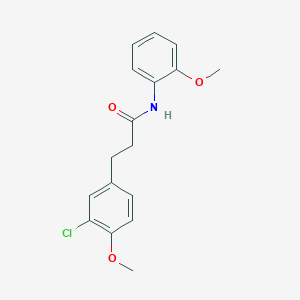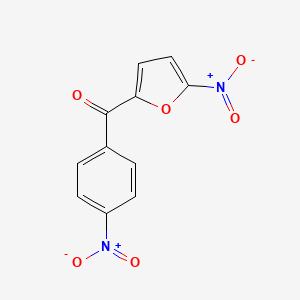
Tetrakis(3-phenylpropyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis(3-phenylpropyl)silane is an organosilicon compound with the chemical formula C36H44Si It is characterized by a silicon atom bonded to four 3-phenylpropyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(3-phenylpropyl)silane typically involves the reaction of silicon tetrachloride (SiCl4) with 3-phenylpropylmagnesium bromide (C9H11MgBr) in an anhydrous ether solvent. The reaction proceeds as follows:
SiCl4+4C9H11MgBr→Si(C9H11)4+4MgBrCl
This reaction requires strict anhydrous conditions to prevent the hydrolysis of silicon tetrachloride. The product is then purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrakis(3-phenylpropyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The phenylpropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products
Oxidation: Silanols (R3SiOH) or siloxanes (R3SiOSiR3).
Reduction: Various silanes (R3SiH).
Substitution: New organosilicon compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Tetrakis(3-phenylpropyl)silane has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and in the study of silicon-based reaction mechanisms.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in developing new pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism by which Tetrakis(3-phenylpropyl)silane exerts its effects involves the interaction of its silicon center with various molecular targets. The phenylpropyl groups provide steric hindrance and electronic effects that influence the reactivity of the silicon atom. This compound can participate in various catalytic processes and form stable complexes with other molecules, facilitating its use in diverse applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenyltris(3-phenylpropyl)silane
- Dimethyl(3-phenylpropyl)silane
- Diphenyl(3-phenylpropyl)silane
- Hexadecyltris(3-phenylpropyl)silane
Uniqueness
Tetrakis(3-phenylpropyl)silane is unique due to its tetrahedral structure with four identical phenylpropyl groups attached to the silicon atom. This configuration provides distinct steric and electronic properties, making it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
18817-48-6 |
|---|---|
Molekularformel |
C36H44Si |
Molekulargewicht |
504.8 g/mol |
IUPAC-Name |
tetrakis(3-phenylpropyl)silane |
InChI |
InChI=1S/C36H44Si/c1-5-17-33(18-6-1)25-13-29-37(30-14-26-34-19-7-2-8-20-34,31-15-27-35-21-9-3-10-22-35)32-16-28-36-23-11-4-12-24-36/h1-12,17-24H,13-16,25-32H2 |
InChI-Schlüssel |
PHEKIJGUCZHEME-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCC[Si](CCCC2=CC=CC=C2)(CCCC3=CC=CC=C3)CCCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{4-[(E)-(2-phenylhydrazono)methyl]phenyl}acetamide](/img/structure/B11948092.png)






![Spiro[4.7]dodecan-6-one](/img/structure/B11948136.png)


![3-chloro-N-[2-(2-pyridinyl)ethyl]aniline](/img/structure/B11948150.png)

